

Technical Guide: Spectroscopic Characterization of 5-Methyl-3-isoxazolepropionic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-3-isoxazolepropionic acid

Cat. No.: B1220127

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Abstract: This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of **5-Methyl-3-isoxazolepropionic acid** (C₇H₉NO₃). As experimental spectra for this specific compound are not widely available in public databases, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive analysis. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to verify the structure and purity of this and related heterocyclic compounds. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind these predictions, and provides standardized protocols for experimental data acquisition.

Introduction and Molecular Overview

5-Methyl-3-isoxazolepropionic acid is a heterocyclic compound featuring a substituted isoxazole ring linked to a propionic acid side chain. The isoxazole moiety is a common scaffold in medicinal chemistry, appearing in various therapeutic agents.^[1] Accurate structural elucidation is therefore a critical step in its synthesis and application, ensuring identity, purity, and consistency, which are foundational to any research or drug development endeavor.

This guide addresses the absence of a consolidated public spectroscopic dataset for this molecule by providing a robust, predictive model of its spectral characteristics. This approach serves as both a reference for researchers synthesizing the compound and a validation tool for confirming experimental results.

Compound Details:

- IUPAC Name: 3-(5-methyl-1,2-oxazol-3-yl)propanoic acid[2]
- Molecular Formula: C₇H₉NO₃[2]
- Molecular Weight: 155.15 g/mol [2]
- CAS Number: 80073-32-1[2]

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures for **5-Methyl-3-isoxazolepropionic acid**. The predictions are derived from the analysis of its constituent functional groups and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Comparative Insights
~11-12	Singlet (broad)	1H	-COOH	The carboxylic acid proton is highly deshielded, acidic, and often appears as a broad singlet. Its chemical shift is concentration-dependent.
~6.10	Singlet	1H	Isoxazole C4-H	The single proton on the isoxazole ring is in an electron-deficient environment, shifting it downfield. In 5-methylisoxazole, this proton appears at ~5.93 ppm.[3] The propionic acid group at C3 will have a minor influence.
~3.05	Triplet	2H	-CH ₂ -COOH	These methylene protons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift.

They will appear as a triplet due to coupling with the other CH₂ group.

~2.75

Triplet

2H

-CH₂-CH₂-COOH

These methylene protons are adjacent to the isoxazole ring and coupled to the other CH₂ group, resulting in a triplet. Their position is slightly more upfield compared to the protons adjacent to the carbonyl.

~2.45

Singlet

3H

-CH₃

The methyl group attached to the isoxazole ring is expected to be a sharp singlet. In 5-methylisoxazole, this signal is observed around 2.4 ppm.[3]

2.1.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, confirming the carbon skeleton.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale & Comparative Insights
~178	-COOH	The carboxylic acid carbonyl carbon is highly deshielded and typically appears in this region.
~170	Isoxazole C5-CH ₃	The C5 carbon of the isoxazole ring, substituted with the methyl group, is expected to be significantly downfield.
~162	Isoxazole C3-CH ₂	The C3 carbon, attached to the propionic acid side chain, will also be strongly deshielded.
~101	Isoxazole C4-H	The protonated carbon of the isoxazole ring will appear in the aromatic/heteroaromatic region, but upfield relative to the substituted carbons.
~32	-CH ₂ -COOH	The carbon adjacent to the carbonyl group.
~22	-CH ₂ -CH ₂ -COOH	The carbon adjacent to the isoxazole ring.
~12	-CH ₃	The methyl carbon is the most shielded and will appear furthest upfield.

Infrared (IR) Spectroscopy

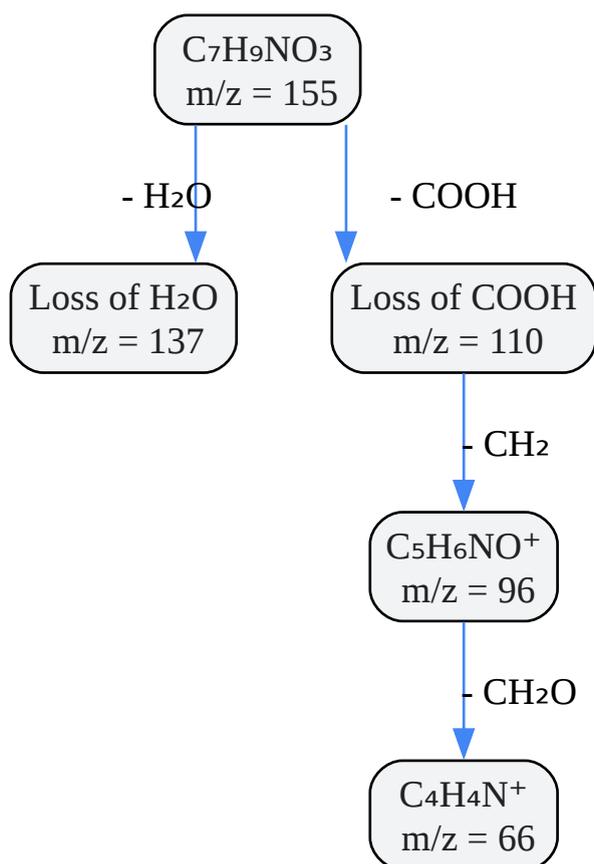
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of the target molecule is expected to be dominated by features from the carboxylic acid and the isoxazole ring.

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale & Comparative Insights
2500-3300 (broad)	O-H stretch	Carboxylic Acid	This very broad and characteristic absorption is due to the strong hydrogen bonding of the carboxylic acid dimer.
~1710 (strong)	C=O stretch	Carboxylic Acid	A strong, sharp peak indicating the carbonyl group of the saturated carboxylic acid.
~1600 & ~1450	C=N & C=C stretch	Isoxazole Ring	Heteroaromatic rings exhibit characteristic stretching vibrations in this region. The IR spectrum for isoxazole itself shows peaks in this area.[4]
2900-3000	C-H stretch	Alkyl (CH ₃ , CH ₂)	Standard aliphatic C-H stretching vibrations.
~1420	O-H bend	Carboxylic Acid	In-plane bending vibration of the hydroxyl group.
~1250	C-O stretch	Carboxylic Acid	Stretching of the carbon-oxygen single bond in the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

- Technique: Electrospray Ionization (ESI) is recommended due to the polarity of the carboxylic acid, likely in negative ion mode ($[M-H]^-$) or positive ion mode ($[M+H]^+$).
- Predicted Molecular Ion Peak:
 - $[M+H]^+$: m/z 156.06
 - $[M-H]^-$: m/z 154.05
- Predicted Fragmentation Pattern: The propionic acid side chain offers a primary site for fragmentation. A logical pathway involves the loss of the carboxyl group or cleavage at the bond between the ring and the side chain.



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Caption: Predicted ESI-MS fragmentation pathway for **5-Methyl-3-isoxazolepropionic acid**.

Experimental Protocols & Workflow

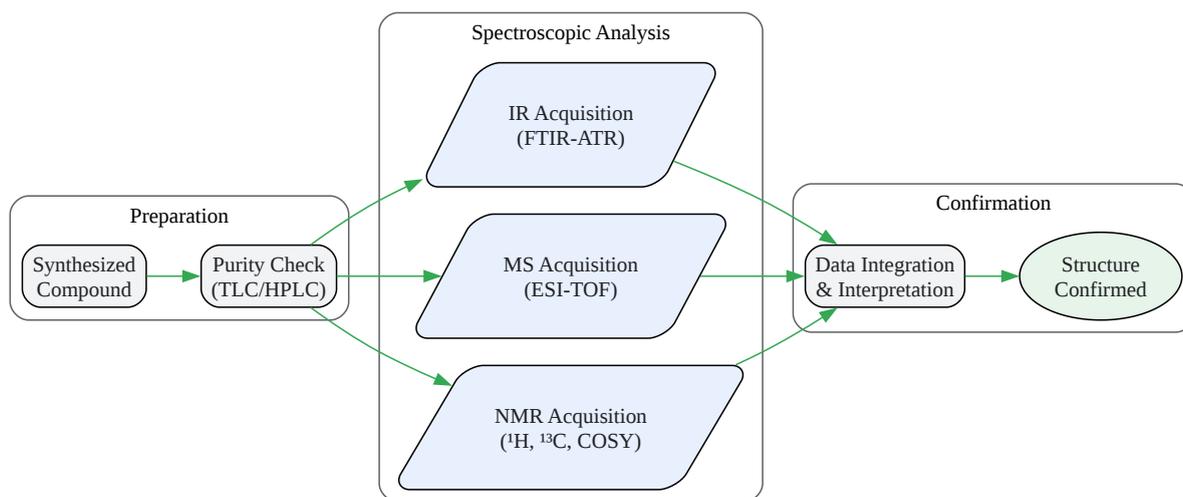
To obtain high-quality data, adherence to standardized protocols is essential. The following outlines a validated workflow for the complete spectroscopic analysis.

General Sample Preparation

- **Verify Purity:** Initially assess the purity of the synthesized compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Sample Weighing:** Accurately weigh approximately 5-10 mg for NMR analysis and <1 mg for MS and IR analysis.
- **Solvent Selection:** For NMR, use a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). For MS, use a high-purity volatile solvent like methanol or acetonitrile. For IR, the sample can be analyzed neat as a thin film if it is an oil, or as a KBr pellet if it is a solid.

Data Acquisition Workflow

The following diagram illustrates a logical workflow for comprehensive spectroscopic analysis.



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Caption: General workflow for spectroscopic structure elucidation.

Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- **Instrument Setup:** Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
- **¹H NMR Acquisition:** Acquire a standard proton spectrum with 16-32 scans.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a higher number of scans (e.g., 1024 or more) may be necessary.

- **Data Processing:** Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

Protocol: Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution (~10-100 µg/mL) of the sample in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
- **Instrument Setup:** Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass accuracy.
- **Data Acquisition:** Infuse the sample solution directly or via an HPLC system. Acquire data in both positive and negative ion modes to determine the optimal ionization. Perform MS/MS (tandem mass spectrometry) on the parent ion to induce fragmentation and confirm the proposed fragmentation patterns.^{[5][6]}

Protocol: IR Spectroscopy

- **Sample Preparation:** If the sample is a solid, mix a small amount with dry potassium bromide (KBr) and press it into a transparent pellet. If it is an oil, a drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** Perform a background scan of the empty instrument (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic analysis of **5-Methyl-3-isoxazolepropionic acid**. By integrating foundational principles with data from related structures, we have outlined the expected NMR, IR, and MS spectral features. The provided protocols offer a standardized methodology for acquiring high-quality experimental data. This document serves as a crucial resource for scientists, enabling them to confidently

synthesize, identify, and utilize this compound in their research and development activities by providing a solid analytical benchmark for structural verification.

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